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Introduction
Rhodinyl acetate (CAS No. 141-11-7) is an organic ester prized for its characteristic fresh,

rose-like floral aroma.[1] It is a key component in the fragrance and flavor industries, valued for

its stability and lasting scent profile.[2] This technical guide provides an in-depth overview of

the chemical and physical properties of rhodinyl acetate, its molecular structure, and detailed

experimental protocols for its synthesis and analysis.

Chemical Structure
Rhodinyl acetate is the acetate ester of rhodinol, which is a mixture of terpene alcohols,

primarily consisting of l-citronellol.[1] The IUPAC name for the primary component is 3,7-

dimethyloct-7-enyl acetate.[3] Its structure consists of a ten-carbon chain with two methyl

groups and a terminal double bond, attached to an acetate functional group via an ester

linkage.

Caption: 2D Chemical Structure of Rhodinyl Acetate.

Chemical and Physical Properties
Rhodinyl acetate is a colorless to pale yellow liquid.[2] It is soluble in alcohol and mineral oils

but insoluble in glycerol and water.[1][4] A summary of its key quantitative properties is
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presented in the table below.

Property Value Reference(s)

Molecular Formula C₁₂H₂₂O₂ [2]

Molecular Weight 198.30 g/mol [5]

CAS Number 141-11-7 [1]

Appearance Colorless to pale yellow liquid [1][2]

Odor Fresh, rose-like [1][6]

Boiling Point 237 °C (lit.) [1]

Density 0.896 g/mL at 25 °C (lit.) [1]

Refractive Index n20/D 1.4540 (lit.) [1]

Flash Point 46 °C [1]

Solubility
Soluble in alcohol and oils;

insoluble in water.
[1][4]

Kovats Retention Index
1266 (Semi-standard non-

polar), 1660 (Standard polar)
[5]

Experimental Protocols
Synthesis of Rhodinyl Acetate via Esterification
Rhodinyl acetate can be synthesized through the Fischer esterification of rhodinol with acetic

anhydride, using a catalyst such as zeolite. The following protocol is adapted from a study on

the esterification of the rhodinol fraction from citronella oil.

Materials:

Rhodinol (a mixture of citronellol and geraniol)

Acetic anhydride

Zeolite catalyst
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Distilled water

Boiling flask

Magnetic stirrer and stir bar

Heating mantle

Filtration apparatus

Procedure:

In a boiling flask, combine 10 mL of rhodinol (approximately 0.03 moles total of citronellol

and geraniol), 2.92 mL of acetic anhydride (0.03 moles), and 0.14 g of zeolite catalyst.

Heat the mixture to 130°C with continuous stirring for 1 hour.

After the reaction is complete, allow the mixture to cool to room temperature.

Separate the catalyst from the organic liquid by filtration.

Wash the resulting organic liquid repeatedly with distilled water until the pH of the aqueous

phase is neutral (pH 7).

Separate the final organic phase containing rhodinyl acetate.

Logical Workflow for Synthesis and Purification:
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Caption: Workflow for the synthesis and purification of rhodinyl acetate.

Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the separation and identification of volatile compounds like

rhodinyl acetate in complex mixtures. The following is a representative protocol for the

analysis of terpenes and terpenoids, which can be adapted for rhodinyl acetate.[6]

Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS).

Capillary column suitable for terpene analysis (e.g., HP-5MS, 5% phenyl

methylpolysiloxane).[6]

Sample Preparation:

Dilute the rhodinyl acetate sample in a suitable solvent such as ethyl acetate.[6]

If quantitative analysis is required, add an internal standard (e.g., n-tridecane) to the diluted

sample.[6]
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GC-MS Conditions (Example):

Injection Volume: 1 µL

Inlet Temperature: 250 °C

Carrier Gas: Helium

Oven Temperature Program:

Initial temperature: 115°C

Ramp to 145°C at 2°C/min

Ramp to 165°C at 20°C/min

Ramp to 175°C at 2°C/min

Ramp to 280°C at 15°C/min, hold for 5 minutes.[6]

MS Detector: Electron Impact (EI) ionization at 70 eV.

Data Analysis:

Identification of rhodinyl acetate is achieved by comparing its retention time and mass

spectrum with that of a known standard or by library matching.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a

detailed experimental spectrum for rhodinyl acetate is not readily available in public

databases, the expected chemical shifts can be predicted based on its structure.

¹H NMR:

Protons on the methyl group of the acetate would appear as a singlet around δ 2.0 ppm.

Protons on the carbons adjacent to the ester oxygen (CH₂-O) would be found in the δ 4.0-

4.5 ppm region.
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Vinyl protons of the terminal double bond would resonate in the δ 4.5-5.5 ppm range.

Aliphatic protons on the carbon chain would appear in the upfield region of the spectrum

(δ 0.9-2.0 ppm).

¹³C NMR:

The carbonyl carbon of the ester would be significantly downfield, typically in the δ 170-

175 ppm range.

Carbons of the double bond would appear in the δ 110-150 ppm region.

The carbon of the CH₂ group attached to the ester oxygen would be found around δ 60-70

ppm.

The methyl carbon of the acetate group would be around δ 20-25 ppm.

Other aliphatic carbons would resonate in the δ 10-40 ppm range.

3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in rhodinyl acetate.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is

expected in the range of 1735-1750 cm⁻¹.

C-O Stretch: A strong absorption band for the C-O single bond of the ester will be present in

the 1000-1300 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, while the

vinylic C-H stretch will be observed just above 3000 cm⁻¹.

C=C Stretch: A weaker absorption due to the carbon-carbon double bond stretch is expected

around 1640-1680 cm⁻¹.

Conclusion
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Rhodinyl acetate is a commercially significant fragrance and flavor compound with well-

defined chemical and physical properties. Its synthesis is readily achievable through standard

esterification procedures. The analysis and quality control of rhodinyl acetate can be

effectively performed using common analytical techniques such as GC-MS, NMR, and IR

spectroscopy. This guide provides a foundational technical overview for researchers and

professionals working with this versatile ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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